molecular formula C8H9NO3 B2865508 2-(4-Aminophenyl)-2-hydroxyacetic acid CAS No. 13104-66-0

2-(4-Aminophenyl)-2-hydroxyacetic acid

Cat. No.: B2865508
CAS No.: 13104-66-0
M. Wt: 167.164
InChI Key: YJGSMLNQLMZMJD-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound. The reaction conditions typically include refluxing the mixture for several hours to ensure complete reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 4-nitrophenylacetic acid under hydrogen gas. The process is carried out in a high-pressure reactor to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-(4-Nitrophenyl)-2-hydroxyacetic acid.

    Reduction: Formation of various amino derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: Similar structure but lacks the hydroxy group on the acetic acid moiety.

    2-(4-Aminophenyl)ethanol: Contains an ethanol group instead of a hydroxyacetic acid moiety.

    4-Aminobenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring.

Uniqueness

2-(4-Aminophenyl)-2-hydroxyacetic acid is unique due to the presence of both an amino group and a hydroxyacetic acid moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGSMLNQLMZMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13104-66-0
Record name 2-(4-aminophenyl)-2-hydroxyacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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